trans-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via a substitution reaction using reagents like ammonia or amines.
Methylation: The methyl group at the 3-position can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Used in the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
trans-4-Amino-3-methyl-piperidine-1-carboxylic acid: Lacks the benzyl ester group.
trans-4-Amino-3-methyl-piperidine-1-carboxylic acid ethyl ester: Contains an ethyl ester instead of a benzyl ester.
trans-4-Amino-3-methyl-piperidine-1-carboxylic acid methyl ester: Contains a methyl ester instead of a benzyl ester.
Uniqueness:
- The presence of the benzyl ester group in trans-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester imparts unique chemical and biological properties compared to its analogs.
- The benzyl ester group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
IUPAC Name |
benzyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-9-16(8-7-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKUMWWWMLIKJN-DGCLKSJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.